molecular formula C49H93NNaO11P B1502579 Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl 2-[(11-carboxyundecanoyl)amino]ethyl phosphate CAS No. 474923-49-4

Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl 2-[(11-carboxyundecanoyl)amino]ethyl phosphate

Cat. No. B1502579
CAS RN: 474923-49-4
M. Wt: 926.2 g/mol
InChI Key: CUCCNZVUGZZGNC-NZEIQPSFSA-M
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Description

“Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl 2-[(11-carboxyundecanoyl)amino]ethyl phosphate” is a chemical compound with the molecular formula C49H93NNaO11P . It is also known as 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(dodecanoyl) (16:0 Dodecanoyl PE), which is a head group modified functionalized lipid.


Molecular Structure Analysis

The molecular structure of this compound includes two hexadecanoyloxy (palmitoyl) groups attached to the 2 and 3 positions of a glycerol backbone. An aminoethyl phosphate group is attached to the 2 position of the glycerol, and this is further substituted with an 11-carboxyundecanoyl (dodecanoyl) group . The compound has a molecular weight of 926.2 g/mol.

Scientific Research Applications

Nucleating Agents in Polymer Processing

One of the applications involves the use of sodium 2,2′-methylene-bis-(4,6-di-t-butylphenylene)phosphate (a compound with a somewhat similar function) as a nucleating agent in the processing of isotactic polypropylene. This compound enhances the crystallization behavior of polypropylene, improving its physical properties by affecting its crystallization temperature and rate, as well as its mechanical strength. Such nucleating agents are crucial in polymer science for manipulating material properties for specific applications, including improving stiffness and crystallization rates without altering the chemical nature of the polymer (Yoshimoto et al., 2001).

Surfactants and Reverse Micelle Formation

Another area of research involves compounds structurally similar to the one of interest, such as sodium bis(2-ethylhexyl)phosphate, which has been studied for its ability to form reverse micelles in non-aqueous environments. These structures are significant in fields like nanotechnology and biochemistry for encapsulating reactants or biomolecules, thereby enabling reactions or interactions that would not be possible in bulk phases. The formation of rodlike reversed micelles and their potential to significantly increase in size in the absence of water highlights the unique physicochemical properties of these compounds that can be harnessed for creating tailored microenvironments (Yu & Neuman, 1994).

Enhanced Biocompatibility and Stabilization

Ionic liquids containing phosphate groups have been investigated for their potential in biomedical applications, including as stabilizing excipients or solvents for protein therapeutics. Their ability to improve the thermostability and shelf life of proteins opens avenues for their use in pharmaceutical formulations. Such studies provide a foundational understanding of the interactions between phosphate compounds and biomolecules, laying the groundwork for developing novel biomedical materials that offer improved biocompatibility and performance characteristics (Weaver et al., 2010).

Corrosion Inhibition

Research on tris(bis(2-ethylhexyl)phosphate) (Ce(DEHP)3) for corrosion protection of metals, specifically AZ31 alloy, demonstrates the utility of phosphate compounds in materials science. By forming protective layers and exhibiting self-healing properties, such compounds can significantly enhance the durability and lifespan of metals exposed to corrosive environments. This application is particularly relevant in industries where metal components are critical and subject to degradation (Calado et al., 2020).

properties

IUPAC Name

sodium;2-(11-carboxyundecanoylamino)ethyl [(2R)-2,3-di(hexadecanoyloxy)propyl] phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H94NO11P.Na/c1-3-5-7-9-11-13-15-17-19-21-27-31-35-39-48(54)58-43-45(61-49(55)40-36-32-28-22-20-18-16-14-12-10-8-6-4-2)44-60-62(56,57)59-42-41-50-46(51)37-33-29-25-23-24-26-30-34-38-47(52)53;/h45H,3-44H2,1-2H3,(H,50,51)(H,52,53)(H,56,57);/q;+1/p-1/t45-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUCCNZVUGZZGNC-NZEIQPSFSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCCNC(=O)CCCCCCCCCCC(=O)O)OC(=O)CCCCCCCCCCCCCCC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCCNC(=O)CCCCCCCCCCC(=O)O)OC(=O)CCCCCCCCCCCCCCC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H93NNaO11P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80677173
Record name Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl 2-[(11-carboxyundecanoyl)amino]ethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80677173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

926.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl 2-[(11-carboxyundecanoyl)amino]ethyl phosphate

CAS RN

474923-49-4
Record name Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl 2-[(11-carboxyundecanoyl)amino]ethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80677173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl 2-[(11-carboxyundecanoyl)amino]ethyl phosphate
Reactant of Route 2
Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl 2-[(11-carboxyundecanoyl)amino]ethyl phosphate
Reactant of Route 3
Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl 2-[(11-carboxyundecanoyl)amino]ethyl phosphate
Reactant of Route 4
Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl 2-[(11-carboxyundecanoyl)amino]ethyl phosphate
Reactant of Route 5
Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl 2-[(11-carboxyundecanoyl)amino]ethyl phosphate
Reactant of Route 6
Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl 2-[(11-carboxyundecanoyl)amino]ethyl phosphate

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